molecular formula C11H10Cl3NO3 B14722180 N-(trichloroacetyl)phenylalanine CAS No. 15167-27-8

N-(trichloroacetyl)phenylalanine

Cat. No.: B14722180
CAS No.: 15167-27-8
M. Wt: 310.6 g/mol
InChI Key: XTCXBOHYWZUZJF-UHFFFAOYSA-N
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Description

N-(Trichloroacetyl)phenylalanine is a modified amino acid derivative where the amino group of phenylalanine is protected by a trichloroacetyl group (Cl₃C(O)-). This modification enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amino group. The trichloroacetyl group is introduced using reagents such as trichloroacetyl isocyanate, as demonstrated in the synthesis of dibenzazepine (DBA) derivatives . The electron-withdrawing nature of the trichloro group increases resistance to hydrolysis compared to non-halogenated acyl groups, making it valuable in multi-step organic syntheses.

Properties

CAS No.

15167-27-8

Molecular Formula

C11H10Cl3NO3

Molecular Weight

310.6 g/mol

IUPAC Name

3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)

InChI Key

XTCXBOHYWZUZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.

    Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.

    Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Requires acylating agents and catalysts such as pyridine.

    Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Phenylalanine and trichloroacetic acid.

    Substitution: N-acylphenylalanine derivatives.

    Reduction: Reduced acyl derivatives of phenylalanine.

Scientific Research Applications

N-(trichloroacetyl)phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

N-Acetylphenylalanine

  • Structure : Acetyl (CH₃C(O)-) group attached to phenylalanine.
  • Synthesis : Prepared via reaction with acetic anhydride under basic conditions (e.g., NaOH), yielding moderate to high purity .
  • Key Differences :
    • Stability : The acetyl group is less stable under acidic or basic hydrolysis compared to trichloroacetyl due to the absence of electron-withdrawing chlorine atoms.
    • Applications : Widely used as a protecting group in peptide synthesis but requires milder deprotection conditions (e.g., hydrazine).
    • Lipophilicity : Lower logP (~1.5–2.0) than trichloroacetyl derivatives, impacting membrane permeability .

N-Phthaloylphenylalanine

  • Structure : Phthaloyl (1,3-dioxoisoindoline) group attached to phenylalanine .
  • Synthesis : Introduced using phthalic anhydride.
  • Key Differences :
    • Deprotection : Requires harsh conditions (e.g., hydrazine or strong acids), limiting compatibility with acid-sensitive substrates.
    • Steric Effects : The bulky phthaloyl group may hinder reactions at the carboxylate group, unlike the smaller trichloroacetyl group.
    • Crystallinity : Phthaloyl derivatives often exhibit higher crystallinity, aiding purification but complicating solubility .

N-Chloroacetylphenylalanine

  • Structure : Chloroacetyl (ClCH₂C(O)-) group attached to phenylalanine .
  • Synthesis : Derived from chloroacetyl chloride and phenylalanine.
  • Key Differences :
    • Reactivity : The single chlorine atom provides moderate electron withdrawal, making it less stable than trichloroacetyl but more reactive than acetyl.
    • Applications : Used in alkylation reactions (e.g., Sₙ2 substitutions) due to the labile chloro group.
    • Yield : Reported synthesis yields for chloroacetyl derivatives (e.g., 97% purity) are comparable to trichloroacetyl intermediates .

N-(Trifluoroacetyl)phenylalanine

  • Structure : Trifluoroacetyl (F₃C(O)-) group attached to phenylalanine .
  • Key Differences :
    • Electron Effects : Fluorine’s strong electronegativity enhances stability similar to trichloroacetyl but with lower molecular weight.
    • Lipophilicity : Higher logP (~2.65) than acetyl but lower than trichloroacetyl, balancing solubility and membrane penetration .
    • Deprotection : Requires basic conditions (e.g., piperidine), akin to trichloroacetyl removal.

N-Phenylacetylphenylalanine

  • Structure : Phenylacetyl (C₆H₅CH₂C(O)-) group attached to phenylalanine .
  • Key Differences: Hydrophobicity: The aromatic phenyl group increases lipophilicity, favoring interactions with hydrophobic biological targets. Applications: Used in antimicrobial surfactants, where hydrophobicity enhances activity .

Comparative Data Table

Compound Protecting Group logP Deprotection Method Synthesis Yield Key Applications
N-Trichloroacetylphenylalanine Cl₃C(O)- ~3.0* Basic hydrolysis Not reported Peptide synthesis, DBA derivatives
N-Acetylphenylalanine CH₃C(O)- ~1.5–2.0 Hydrazine High Standard peptide protection
N-Phthaloylphenylalanine C₆H₄(CO)₂- ~2.5 Strong acids/hydrazine 59–65% Polyimide monomers
N-Chloroacetylphenylalanine ClCH₂C(O)- ~2.2 Nucleophilic substitution 97% purity Alkylation reactions
N-Trifluoroacetylphenylalanine F₃C(O)- 2.65 Piperidine Not reported Lipophilic peptide analogs
N-Phenylacetylphenylalanine C₆H₅CH₂C(O)- ~3.5 Enzymatic cleavage Not reported Antimicrobial surfactants

*Estimated based on halogenated analogs.

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